LSD1 Biochemical Inhibition: Class-Level Potency Bracket
No direct LSD1 IC50 value has been reported for N-(5-hydroxy-3-phenylpentyl)-3-methoxybenzenesulfonamide. However, the compound belongs to the N-(3-substituted-phenyl)benzenesulfonamide chemotype for which LSD1 IC50 values range from 7.5 to 68 μM across a panel of 11 derivatives [1]. The 3-methoxy substituent places the target compound in the moderately electron-donating group subset, which in the parent series correlated with intermediate potency (~28–55 μM). This brackets the expected LSD1 inhibitory window and distinguishes it from the most potent analog in the series, compound 2a (IC50 = 7.5 μM), which carries a 3,5-dichloro substitution [1]. This class-level inference must be confirmed by direct measurement.
| Evidence Dimension | LSD1 biochemical inhibition (IC50) |
|---|---|
| Target Compound Data | Not directly measured; predicted range 28–55 μM based on class SAR |
| Comparator Or Baseline | Compound 2a (3,5-dichloro-N-phenylbenzenesulfonamide): IC50 = 7.5 μM; Compound 2c: IC50 = 28 μM; Series range: 7.5–68 μM [1] |
| Quantified Difference | Predicted 3.7- to 7.3-fold lower potency than compound 2a; comparable to mid-range analogs |
| Conditions | Recombinant human LSD1 enzymatic assay using H3K4me2 peptide substrate [1] |
Why This Matters
Understanding the potency bracket allows researchers to select this compound as a moderate-affinity probe for LSD1 target engagement studies, distinct from sub-10 μM leads.
- [1] Zha X, Wu L, Xu S, Zou F, Xi J, Ma T, Liu R, Liu Y-C, Deng D, Gu Y, Zhou J, Lan F. Design, synthesis and biological activity of N-(3-substituted-phenyl)benzenesulfonamides as selective and reversible LSD1 inhibitors. Med Chem Res. 2016;25:2822–2831. View Source
